Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Description
The compound Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate is a calcium salt of pitavastatin, a synthetic statin used clinically to lower LDL cholesterol. Its structure features a quinoline core substituted with a cyclopropyl group, a 4-fluorophenyl moiety, and a dihydroxyheptenoate side chain with distinct stereochemistry (Z and E isomers) . Key identifiers include:
- CAS Number: 147526-32-7 (pitavastatin calcium)
- Molecular Formula: C₅₀H₄₆CaF₂N₂O₈ (2:1 calcium salt)
- Molecular Weight: 880.98 g/mol
- Storage: Requires inert atmosphere and 2–8°C for stability .
Pitavastatin inhibits HMG-CoA reductase, a rate-limiting enzyme in cholesterol biosynthesis. Its efficacy is influenced by stereochemistry (3S,5S vs. 3R,5R configurations) and substituents on the quinolinyl group, which modulate binding affinity and pharmacokinetics .
Properties
IUPAC Name |
calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b12-11+;12-11-;/t;18-,19+;/m.1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGYHLPFVJEAOC-GBKBZKGUSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C\[C@H](C[C@@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H46CaF2N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate; (E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate is a compound of significant interest in pharmacological research due to its potential biological activities. This compound is a calcium salt derivative of a quinoline-based molecule that has been studied for its various effects on biological systems.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 880.984 g/mol. The structure includes a cyclopropyl group and a fluorophenyl moiety, which are known to influence biological activity.
| Property | Value |
|---|---|
| CAS Number | 254452-96-5 |
| Molecular Formula | |
| Molecular Weight | 880.984 g/mol |
| Purity | >95% (HPLC) |
| Storage Temperature | -20°C |
Antitumor Activity
Research has indicated that compounds similar to this quinoline derivative exhibit antitumor properties. For instance, derivatives with structural similarities have shown selective cytotoxicity against various human tumor cell lines while sparing normal cells. A study highlighted that certain modifications to the quinoline structure could enhance its cytotoxic effects on cancer cells, suggesting a potential pathway for therapeutic development .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been tested for their efficacy against Helicobacter pylori and other pathogens. The presence of the quinoline structure is often associated with antibacterial and antifungal activities, making this compound a candidate for further investigation in antimicrobial therapy .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. For example, some related compounds have demonstrated urease inhibitory activity, which is crucial in treating infections caused by urease-producing bacteria. This inhibition can lead to reduced ammonia production and mitigate associated pathologies .
Case Studies
- Cytotoxicity Study : In vitro studies on derivatives similar to this compound showed significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The study indicated a dose-dependent relationship between concentration and cell viability reduction .
- Antimicrobial Efficacy : A comparative analysis of various quinoline derivatives revealed that those with fluorinated phenyl groups exhibited enhanced activity against H. pylori compared to non-fluorinated analogs. This suggests that the incorporation of fluorine may enhance binding affinity and biological effectiveness .
- Enzyme Inhibition Research : A study focused on urease inhibitors demonstrated that certain quinoline derivatives could effectively reduce urease activity in vitro, providing insights into their potential use in treating infections related to urease-producing organisms .
Comparison with Similar Compounds
Atorvastatin Calcium (Related Compounds)
Atorvastatin derivatives share a pyrrole-carboxamide core but differ in substituents and stereochemistry:
Quinolinyl-Based Calcium Salts
- Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate CAS: 1258947-30-6 Structure: Replaces the 4-fluorophenyl group with a phenyl group, reducing electronegativity and altering lipophilicity . Hazard Profile: H302 (oral toxicity), H361 (suspected reproductive toxicity) .
- (E)-Ethyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-5-hydroxy-3-oxohept-6-enoate CAS: 148901-69-3 Key Difference: Ethyl ester substituent instead of calcium salt, affecting solubility and bioavailability .
Pharmacokinetic and Physicochemical Properties
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Storage Conditions | Hazard Statements |
|---|---|---|---|---|---|
| Pitavastatin Calcium (Z/E isomers) | C₅₀H₄₆CaF₂N₂O₈ | 147526-32-7 | 880.98 | Inert atmosphere, 2–8°C | H315, H319, H335, H351 |
| (3S,5S,6E)-Pitavastatin Analog | C₂₅H₂₃FNO₄·½Ca | 254452-92-1 | 420.45 | -20°C, desiccated | Not specified |
| Atorvastatin Related Compound C | C₆₆H₆₈CaF₂N₄O₁₀ | 1155.34 | 1155.34 | Not specified | Not specified |
| Calcium (3R,5S,E)-4-phenylquinolinyl | C₅₀H₄₈CaN₂O₈ | 1258947-30-6 | 845.00 | Inert atmosphere, 2–8°C | H302, H361 |
Key Observations :
- Steric Effects : The Z isomer of pitavastatin has a bent side chain, reducing enzymatic binding compared to the E isomer .
- Fluorine Substitution: The 4-fluorophenyl group in pitavastatin enhances metabolic stability compared to non-fluorinated analogs (e.g., phenyl-substituted derivatives in ).
- Calcium Ratio : Pitavastatin’s 2:1 calcium salt (MW 880.98) improves aqueous solubility versus 1:1 salts (MW 420.45) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
